molecular formula C9H13NO B554972 L-Phenylalaninol CAS No. 3182-95-4

L-Phenylalaninol

Cat. No.: B554972
CAS No.: 3182-95-4
M. Wt: 151.21 g/mol
InChI Key: STVVMTBJNDTZBF-VIFPVBQESA-N
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Description

L-Phenylalaninol (CAS 3182-95-4) is a chiral amino alcohol derived from L-phenylalanine, characterized by a hydroxyl (-OH) group replacing the carboxylic acid (-COOH) moiety of the parent amino acid. It serves as a critical intermediate in pharmaceutical synthesis (e.g., Fosamprenavir ) and organic reactions, including pyrrole formation via Clausen-Kaas or Paal-Knorr mechanisms . Its enantiomeric purity (>98% ee) and catalytic hydrogenation efficiency (up to 91.2% yield ) make it a benchmark in chiral synthesis.

Preparation Methods

Chemical Reduction of Protected L-Phenylalanine Derivatives

Sodium Borohydride/Lithium Chloride-Mediated Reduction

The most widely documented method for L-Phenylalaninol synthesis involves the reduction of N-Boc-L-phenylalanine methyl ester (Boc-Phe-OMe) using sodium borohydride (NaBH₄) and lithium chloride (LiCl) in methanol. This protocol, optimized for industrial scalability, proceeds under inert atmospheric conditions to prevent oxidation .

Procedure :

  • Reaction Setup : Boc-Phe-OMe (27.9 g) and LiCl (8.5 g, 2.0 eq) are dissolved in methanol (500 mL) under nitrogen.

  • Reduction : NaBH₄ (7.5 g, 2.0 eq) is added incrementally at <5°C, followed by gradual warming to room temperature.

  • Workup : After quenching with 2N HCl (pH 2–3), the solvent is evaporated, and the residue is basified to pH 9 with NaOH.

  • Extraction : Dichloromethane (3 × 30 mL) isolates the crude product, which is recrystallized from ethyl acetate/n-heptane (2:1) to yield 23.6 g (94%) of N-Boc-L-phenylalaninol .

Key Parameters :

ParameterValue
Temperature5°C → 20°C
Reaction TimeTLC-monitored
Recrystallization SolventEthyl acetate/n-heptane
Yield94%

This method’s efficiency stems from LiCl’s role in stabilizing borohydride intermediates, ensuring selective ester-to-alcohol conversion without epimerization .

Purification and Diastereomeric Enrichment

Solvent-Based Crystallization

Post-synthetic purification of this compound derivatives often employs acetonitrile-water systems to achieve diastereomeric excess. A patented process for R-gossypol this compound dienamine isolation demonstrates this approach :

Protocol :

  • Crystallization : A mixture of R/S-gossypol this compound dienamine is dissolved in acetonitrile (5:1 v/v acetonitrile:water) at 30°C.

  • Cooling : Gradual cooling to 5°C induces crystalline R-gossypol this compound dienamine precipitation.

  • Washing : The crystals are washed with acetonitrile-water (10:1) to remove S-diastereomers, yielding 99.2% pure product .

Solvent System Efficiency :

Solvent Ratio (ACN:H₂O)Purity (%)Yield (%)
10:198.583
5:199.285

This method’s success relies on acetonitrile’s polarity, which selectively solubilizes S-diastereomers while promoting R-crystal nucleation .

Biocatalytic Precursor Synthesis

Enzymatic Production of L-Phenylalanine

While direct enzymatic synthesis of this compound remains underexplored, engineered phenylalanine ammonia-lyase (PAL) variants enable scalable L-phenylalanine production—a critical precursor. Arabidopsis thaliana PAL mutants catalyze cinnamic acid hydroamination, yielding L-phenylalanine derivatives at 20 mM substrate concentrations with >99% enantiomeric excess (ee) .

Reaction Scheme :

Cinnamic acid+NH3PALL-Phenylalanine[3]\text{Cinnamic acid} + \text{NH}_3 \xrightarrow{\text{PAL}} \text{L-Phenylalanine} \quad

Process Metrics :

MetricValue
Substrate Loading20 mM
Space-Time Yield4.8 g/L/day
E-Factor2.1

This green chemistry approach reduces reliance on petrochemical feedstocks, aligning with sustainable manufacturing trends .

Chemical Reactions Analysis

Pyrrole Protection via Paal-Knorr Reaction

L-Phenylalaninol undergoes rapid pyrrole protection using 2,5-dimethoxytetrahydrofuran (DMTHF) in aqueous media, forming N-pyrrolyl derivatives. This method achieves near-quantitative conversion in 15 minutes at 90°C .

ConditionTime (min)Conversion (%)Purification Method
0.75% citric acid, 90°C1598.5Column-free centrifugation
Neutral aqueous solution3095.2Column-free centrifugation

Key advantages include:

  • Racemization suppression : Intramolecular hydrogen bonding stabilizes the chiral center .
  • Scalability : Reactions proceed without chromatography, enabling gram-scale synthesis .

Fmoc Protection and Coupling Reactions

This compound serves as a building block in peptide synthesis through Fmoc protection and amide bond formation :

Fmoc Protection (89% Yield):

  • Conditions : Neat Fmoc-Cl, sonication (20°C, 2 minutes).
  • Purification : Recrystallization from diethyl ether .

Amide Coupling (48% Yield):

  • Conditions : Microwave (150°C, 40 minutes), NaOAc/EtOH.
  • Product : (S)-2-(6-Methyl-5-nitro-pyridin-2-ylamino)-3-phenyl-propan-1-ol .

Reaction Mechanisms and DFT Studies

DFT calculations reveal that pyrrole formation proceeds via a zwitterionic intermediate, bypassing traditional carbocation pathways. Key steps include:

  • Zwitterion formation : Assisted by intramolecular H-bonding (ΔG‡ = 9.4 kcal/mol) .
  • Cyclization : Enamine intermediate undergoes 1,3-H shift (ΔG‡ = 12.1 kcal/mol) .
  • Hydrolysis : Methanol elimination completes pyrrole ring formation .

This mechanism explains the rapid kinetics and high regioselectivity observed experimentally .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antiulcer Agent
L-Phenylalaninol has been identified as an effective antiulcer agent. It reduces gastric acid secretion and prevents ulcer formation, making it a candidate for treating gastric ulcers. Its mechanism involves inhibiting the intestinal absorption of L-phenylalanine, which is particularly beneficial for individuals with phenylketonuria (PKU) .

1.2 Treatment for Phenylketonuria
this compound's ability to inhibit the absorption of L-phenylalanine positions it as a promising treatment for PKU, a genetic disorder that leads to the accumulation of phenylalanine in the body. This accumulation can cause severe neurological issues if not managed properly .

1.3 Chiral Resolution and Synthesis
In organic chemistry, this compound is utilized in amidation processes for chiral resolution. It plays a crucial role in synthesizing various pharmaceuticals by acting as a chiral auxiliary, aiding in the production of enantiomerically pure compounds .

Nutritional and Metabolic Research

2.1 Appetite Regulation
Recent studies have demonstrated that this compound modulates gut hormone release, influencing appetite and energy intake. In rodent models, oral administration of L-phenylalanine (the precursor to this compound) resulted in reduced food intake and body weight, suggesting potential applications in obesity management .

2.2 Hormonal Effects
this compound stimulates the release of gastrointestinal hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which are critical in regulating appetite and glucose metabolism. This hormonal modulation indicates its potential utility in treating metabolic disorders like obesity and diabetes .

Biophysical Studies

3.1 Amyloid Formation
Research has shown that this compound can self-assemble into amyloid fibrils under certain conditions, which is relevant for understanding diseases like PKU. The self-assembly behavior is primarily driven by hydrophobic interactions, making it a subject of interest for therapeutic strategies against amyloid-related pathologies .

3.2 Gel Formation
At high concentrations, this compound transitions into a gel state, which may have implications for drug delivery systems and biomaterials . This property could be exploited in developing new formulations that require controlled release mechanisms.

Analytical Chemistry

4.1 Capillary Electrophoresis
this compound has been employed in capillary electrophoresis for enantioseparations in pharmaceutical analysis. Its functionalized derivatives have shown promise as chiral selectors, enhancing the efficiency of separating enantiomers in complex mixtures .

Case Studies

Study Objective Findings
Study on Antiulcer EffectsEvaluate the efficacy of this compound as an antiulcer agentDemonstrated significant reduction in gastric acid secretion
Appetite Regulation ResearchInvestigate effects on food intake and hormone releaseShowed reduced food intake and increased GLP-1 and PYY levels in rodents
Amyloid Formation StudyAssess self-assembly propertiesConfirmed self-assembly into amyloid fibrils under specific conditions

Mechanism of Action

The mechanism of action of L-phenylalaninol involves its interaction with various molecular targets and pathways. It acts as an inhibitor of intestinal phenylalanine absorption and reduces the secretion of gastric acid. The exact molecular targets and pathways involved in these effects are still under investigation .

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Structural Features

L-Phenylalaninol’s hydroxyl group enables hydrogen bonding, enhancing reactivity in aqueous media. In contrast:

  • L-Phenylalanine methyl ester : Lacks -OH, leading to sluggish pyrrole formation (40% yield ).
  • D-Phenylalaninol: Enantiomeric differences result in distinct fluorescence responses (e.g., 2.7× fluorescence decrease for D-form vs.
  • N-protected analogs (e.g., t-Boc) : Steric hindrance reduces catalytic hydrogenation efficiency (26.3% conversion ).

Catalytic Hydrogenation Efficiency

Cu/ZnO/Al₂O₃ catalysts doped with Mg achieve high enantioselectivity for this compound (91.2% yield ). Comparatively:

  • L-Leucinol: Synthesized via alternative routes (e.g., homogeneous hydrogenation ), with lower commercial purity (97% vs. 98% for this compound ).
  • Substrates without α-amino groups: Minimal reactivity (1.3% yield for 3-phenyl propyl alcohol ).

Catalyst Stability and Reusability

Catalyst Composition Recycling Runs Yield Retention Key Improvement
CuZn₀.₃Mg₀.₁AlOₓ 13 >90% Mg stabilizes Cu dispersion
Cu/ZnO/Al₂O₃ (undoped) 7 50.7% Prone to Cu sintering

Chiral Recognition

  • Metabolic stability: this compound derivatives exhibit ~10% oxidation to L-phenylalanine analogs, whereas D-forms remain unconverted .

Pharmaceutical Relevance

  • Fosamprenavir synthesis: this compound is a key intermediate, synthesized via NaBH₄ reduction .
  • Peptide inhibitors : Used in parasitic cysteine protease inhibitors (e.g., falcitidin analogs) with confirmed stereochemistry via Marfey’s analysis .

Commercial and Industrial Considerations

Compound Purity (Commercial) Price (per gram) Key Supplier
This compound 98% $50–$70 Sigma-Aldrich
L-Leucinol 97% $45–$60 Solarbio
D-Phenylalaninol 99% $80–$100 Sigma-Aldrich

Biological Activity

L-Phenylalaninol, a non-essential amino acid derivative of phenylalanine, has garnered attention for its diverse biological activities, particularly in cancer treatment and metabolic regulation. This article delves into the compound's mechanisms of action, its effects on various biological systems, and relevant research findings.

Overview of this compound

This compound is primarily known for its role in inhibiting the proliferation of cancer cells and modulating metabolic pathways. It exhibits properties that can affect both tumor growth and immune responses, making it a compound of interest in therapeutic applications.

  • Anticancer Activity :
    • This compound has been shown to increase the activity of cytochrome c reductase and tau-glutamyl transpeptidase in melanoma cells, leading to inhibited cell proliferation .
    • In studies involving various cancer cell lines, it was observed that this compound could potentially enhance the efficacy of boron neutron capture therapy (BNCT) by increasing the uptake of boron compounds like 4-borono-L-phenylalanine (BPA) in cells .
  • Metabolic Regulation :
    • Research indicates that L-phenylalanine, a precursor to this compound, acts as a metabolic checkpoint in T-helper 2 (Th2) cells, impacting their proliferation and function. Increased levels of intracellular L-phenylalanine were found to boost glycolysis while limiting oxidative phosphorylation (OXPHOS) in specific immune cell types .
  • Antacid Effects :
    • The compound may also play a role in decreasing gastric acid secretion and ulcer formation, contributing to its potential therapeutic uses in gastrointestinal conditions .

Case Studies and Experimental Data

A variety of studies have explored the biological activities of this compound and its analogs. Below is a summary of key findings:

StudyObjectiveKey Findings
Investigate anticancer propertiesDemonstrated inhibition of melanoma cell proliferation through enhanced enzyme activity.
Analyze metabolic effects on Th2 cellsIdentified L-phenylalanine as a regulator affecting energy metabolism and Th2 cell differentiation.
Assess impact on BPA uptake in cancer cellsFound that pre-treatment with L-phenylalanine inhibited BPA uptake in A549 cells, suggesting a complex interaction with amino acid transport systems.
Evaluate antimicrobial potentialShowed that introducing phenylalanine into antimicrobial peptides increased selectivity against Gram-positive bacteria.

Detailed Research Findings

  • Anticancer Mechanisms :
    • A study indicated that this compound’s ability to enhance cytochrome c reductase activity could lead to increased apoptosis in cancer cells, suggesting a potential for use in combination therapies for melanoma .
  • Immune Modulation :
    • In vitro analyses demonstrated that elevated levels of L-phenylalanine could impair Th2 cell proliferation, which is crucial for allergic responses. This finding highlights the compound's potential role in managing allergic conditions by modulating immune responses .
  • Boron Neutron Capture Therapy (BNCT) :
    • The effectiveness of BPA in BNCT can be influenced by amino acid preloading strategies. Studies reported that pre-treatment with L-tyrosine or L-phenylalanine could significantly alter BPA uptake dynamics in various cancer cell lines, potentially enhancing therapeutic outcomes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for L-Phenylalaninol, and how do their yields and purity compare across methodologies?

  • Methodological Answer : this compound is synthesized via catalytic hydrogenation of L-phenylalanine methyl ester (L-p) using catalysts like CuZnMgAl oxides. Yields exceeding 90% are achievable with optimized Mg²⁺/Al³⁺ ratios (e.g., CZA-0.1 catalyst) . Alternative routes include pyrrole protection in aqueous media using DMTHF, achieving near-quantitative conversion under Clauson-Kaas-like conditions . Comparative purity analysis via UHPLC-MS and NMR is critical to assess byproducts (e.g., isomerization or incomplete reduction).

Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be structured?

  • Methodological Answer :

  • Marfey’s Analysis : For absolute configuration determination, hydrolyze samples, derivatize with Marfey’s reagent, and compare retention times against reference standards via UHPLC-MS .
  • NMR Spectroscopy : Use ¹H/¹³C NMR (500 MHz) in D₂O/CDCl₃ to resolve stereochemistry and verify backbone integrity (e.g., δ 3.2–3.8 ppm for CH₂ groups) .
  • Chromatography : RP-HPLC (C18 column, 0.1% TFA/ACN gradient) resolves enantiomeric impurities .

Table 1 : Analytical Techniques Comparison

TechniqueApplicationAdvantagesLimitations
Marfey’s + UHPLCConfiguration confirmationHigh specificityRequires hydrolysis
¹H NMRStructural validationNon-destructiveOverlapping signals
RP-HPLCPurity assessmentScalableLow resolution for isomers

Q. How can researchers optimize reaction conditions for this compound synthesis to improve efficiency?

  • Methodological Answer :

  • Catalyst Optimization : Screen Mg²⁺/Al³⁺ ratios (0.05–0.2) in CuZnMgAl oxides; higher ratios (>0.1) reduce active sites, lowering yields .
  • Solvent Systems : Use aqueous media with DMTHF for pyrrole protection to eliminate organic solvents, improving green metrics .
  • Temperature Control : Maintain 60–80°C during hydrogenation to prevent racemization .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are used to study reaction mechanisms in this compound synthesis, and how do they align with experimental data?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level models reaction pathways, such as DMTHF-mediated pyrrole protection. Key findings:

  • Zwitterionic Intermediates : Stabilized in aqueous media, reducing activation energy (ΔG‡ ≈ 25 kcal/mol vs. 48.9 kcal/mol for SN2 pathways) .
  • Mechanistic Validation : Compare computed IR spectra (e.g., C=O stretches at 1700 cm⁻¹) with experimental FTIR to confirm intermediates .

Q. How should contradictory data in catalytic performance studies of this compound synthesis be systematically analyzed?

  • Methodological Answer :

  • Error Source Identification : Assess instrument calibration (e.g., GC-MS), catalyst aging, or batch-to-batch substrate variability .
  • Statistical Frameworks : Apply ANOVA to compare yield distributions across catalyst batches (α = 0.05) .
  • Reproduibility Protocols : Document reaction parameters (e.g., H₂ pressure, stirring rate) per FAIR data principles .

Q. What strategies are recommended for designing enantioselective synthesis protocols for this compound derivatives?

  • Methodological Answer :

  • Chiral Auxiliaries : Incorporate (R)-BINOL ligands in asymmetric hydrogenation to enhance ee >98% .
  • Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively esterify undesired enantiomers .
  • In Silico Screening : Dock substrate-catalyst complexes in MOE software to predict enantioselectivity .

Q. Methodological Considerations

  • Data Presentation : Follow IUPAC guidelines for reporting NMR shifts (δ in ppm) and HPLC retention times (tR in min) .
  • Reproducibility : Archive raw spectral data (e.g., .JCAMP-DX files) and catalyst characterization (BET surface area, XRD) in supplementary materials .
  • Ethical Compliance : Disclose conflicts of interest (e.g., catalyst supplier affiliations) and adhere to Green Chemistry principles .

Properties

IUPAC Name

(2S)-2-amino-3-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVVMTBJNDTZBF-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001025528
Record name L-phenylalaninol
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Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3182-95-4
Record name L-Phenylalaninol
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Record name L-phenylalaninol
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Record name L-2-amino-3-phenylpropan-1-ol
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Synthesis routes and methods

Procedure details

A dry, 12-liter glass reaction vessel equipped as described in Example 1 was charged with 1.17 kilograms (7.1 moles) of phenylalanine and 3 liters of tetrahydrofuran. Using the procedure described in Example 1, boron trifluoride diethyl etherate (0.96 liter, 7.8 moles) was added followed by 0.78 liter (7.8 moles) of borane-dimethyl sulfide at reflux. The addition took 7 hours and heating was then continued for an additional 3 hours following the addition. The reaction mixture was then hydrolyzed with 0.75 liter of tetrahydrofuran/water followed by 4 liters of 6N aqueous sodium hydroxide solution. The product was isolated as described in Example 1 giving 822 grams (77% yield) of 2-amino-3-phenyl-1-propanol, bp 110°-111°C at 0.10 mm, as a clear, colorless oil which crystallized in the receiver, mp 65°-66°C. The purity by perchloric acid titration was only 93%. The impure amino alcohol was dissolved in 6 liters of tetrahydrofuran and anhydrous hydrogen chloride was added to precipitate the hydrochloride salt which was collected and dried in a vacuum oven giving 940 grams of 2-amino-3-phenyl-1-propanol hydrochloride, mp 147°-151°C, purity by perchloric acid titration: 100%.
[Compound]
Name
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Quantity
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Type
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Reaction Step One
Quantity
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Type
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Reaction Step Two
Quantity
3 L
Type
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Reaction Step Two
Quantity
0.96 L
Type
reactant
Reaction Step Three
Quantity
0.78 L
Type
reactant
Reaction Step Four
Quantity
4 L
Type
reactant
Reaction Step Five
Quantity
0.75 L
Type
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Reaction Step Six

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.